Cas no 67228-83-5 ((Z)-N-(3-aminopropyl)-N'-[3-(9-octadecenylamino)propyl]propane-1,3-diamine)
67228-83-5 structure
Product Name:(Z)-N-(3-aminopropyl)-N'-[3-(9-octadecenylamino)propyl]propane-1,3-diamine
Numero CAS:67228-83-5
MF:C27H58N4
MW:438.776227474213
CID:965581
PubChem ID:20836174
Update Time:2025-04-19
(Z)-N-(3-aminopropyl)-N'-[3-(9-octadecenylamino)propyl]propane-1,3-diamine Proprietà chimiche e fisiche
Nomi e identificatori
-
- (Z)-N-(3-aminopropyl)-N'-[3-(9-octadecenylamino)propyl]propane-1,3-diamine
- (Z)-N-(3-Aminopropyl)-N'-(3-(9-octadecenylamino)propyl)propane-1,3-diamine
- N-(3-aminopropyl)-N'-{3-[(9E)-octadec-9-en-1-ylamino]propyl}propane-1,3-diamine
- N1-Oleyl tripropylenetetraamines
- N-Oleyl-Tripropylene Tetraamine
- TPTA O
- 67228-83-5
- N'-[3-[3-[[(Z)-octadec-9-enyl]amino]propylamino]propyl]propane-1,3-diamine
- EINECS 266-613-2
- DTXSID001036391
- (Z)-N1-(3-Aminopropyl)-N3-(3-(octadec-9-en-1-ylamino)propyl)propane-1,3-diamine
- NS00054268
- W-111281
- (Z)-N-(3-Aminopropyl)-N'-[3-(9-octadecenylamino)propyl]-1,3-propanediamine
- XWNMFDCGCAFWHB-KTKRTIGZSA-N
- (Z)-N-(3-Aminopropyl)-Na(2)-[3-(9-octadecenylamino)propyl]-1,3-propanediamine
-
- Inchi: 1S/C27H58N4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-29-24-19-26-31-27-20-25-30-23-18-21-28/h9-10,29-31H,2-8,11-28H2,1H3/b10-9-
- Chiave InChI: XWNMFDCGCAFWHB-KTKRTIGZSA-N
- Sorrisi: N(CCCNCCCNCCCN)CCCCCCCC/C=C\CCCCCCCC
Proprietà calcolate
- Massa esatta: 438.46654
- Massa monoisotopica: 438.466148
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 31
- Conta legami ruotabili: 27
- Complessità: 333
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 62.1
- XLogP3: 7
Proprietà sperimentali
- Densità: 0.881
- Punto di ebollizione: 549.2°C at 760 mmHg
- Punto di infiammabilità: 341.4°C
- Indice di rifrazione: 1.48
- PSA: 62.11
(Z)-N-(3-aminopropyl)-N'-[3-(9-octadecenylamino)propyl]propane-1,3-diamine Letteratura correlata
-
Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
67228-83-5 ((Z)-N-(3-aminopropyl)-N'-[3-(9-octadecenylamino)propyl]propane-1,3-diamine) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti